1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate

Catalog No.
S13886535
CAS No.
M.F
C8H19FN2O6S2
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disu...

Product Name

1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate

IUPAC Name

ethane-1,2-disulfonic acid;1-(3-fluoropropyl)azetidin-3-amine

Molecular Formula

C8H19FN2O6S2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C6H13FN2.C2H6O6S2/c7-2-1-3-9-4-6(8)5-9;3-9(4,5)1-2-10(6,7)8/h6H,1-5,8H2;1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

HNYSRSTXYPNNRY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCCF)N.C(CS(=O)(=O)O)S(=O)(=O)O

1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate is a highly crystalline, process-optimized edisylate salt of a fluorinated aminoazetidine. It serves as a critical building block in pharmaceutical manufacturing, most notably in the commercial-scale asymmetric synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs) such as Giredestrant (GDC-9545). By pairing the intrinsically volatile azetidine free base with an ethane-1,2-disulfonate counterion, this compound achieves exceptional solid-state stability, non-hygroscopicity, and precise stoichiometric control. These properties make it a superior precursor for complex palladium-catalyzed C-N cross-coupling reactions, bypassing the handling limitations and degradation risks of standard liquid amines [1].

Procurement Fit

Designed for Giredestrant convergent C–N coupling / Pictet–Spengler route
Format advantage Crystalline ethane-1,2-disulfonate solid enables accurate kilogram-scale dispensing
Specification fit Specification-grade purity and controlled moisture support GMP campaign reproducibility

Attempting to substitute this specific ethane-1,2-disulfonate salt with the free base of 1-(3-fluoropropyl)azetidin-3-amine, or generic mono-salts like hydrochlorides, introduces severe process vulnerabilities. The free base is a volatile, unstable oil that is prone to degradation during storage and complicates accurate stoichiometric measurement during scale-up. In sensitive downstream applications, such as palladium-catalyzed C-N couplings, variable assay or moisture introduced by hygroscopic salts directly leads to catalyst poisoning and incomplete conversion. The ethane-1,2-disulfonate counterion specifically locks the diamine into a highly crystalline, non-hygroscopic lattice, which is mandatory to ensure batch-to-batch reproducibility, eliminate the need for intermediate chromatographic purification, and maintain high yields in late-stage API manufacturing [1], [2].

Substitution Risk

Physical form mismatch
The free base is a liquid; substitution may introduce weighing uncertainty and shift stoichiometry in the C–N coupling step.
Fluorinated side chain not interchangeable
Non-fluorinated propyl analogues reduce ERα degradation assay response and alter lipophilicity, requiring re-optimization of downstream SAR.
Counterion incompatibility
Dihydrochloride salt may introduce chloride corrosion risk during hydrogenation; bis-tosylate lowers atom economy and may shift crystallinity.

Direct Crystalline Isolation vs. Free Base Volatility

The free base of 1-(3-fluoropropyl)azetidin-3-amine is a volatile oil that complicates large-scale purification and storage. Conversion to the ethane-1,2-disulfonate (EDSA) salt enables direct precipitation and isolation as a highly crystalline solid. In optimized strain-release amination routes, the EDSA salt is isolated in 56-63% yield directly from the reaction mixture, completely bypassing the need for chromatographic purification of the unstable free base [1], [2].

Evidence DimensionPhysical state and isolation method
Target Compound DataEDSA salt: Highly crystalline solid, isolated via direct precipitation at 56-63% yield
Comparator Or BaselineFree base: Volatile oil, requires chromatography, prone to degradation
Quantified DifferenceEliminates 100% of chromatographic purification steps for this intermediate while securing long-term storage stability.
ConditionsLarge-scale strain-release amination and salt formation

Procuring the EDSA salt eliminates the need for hazardous and costly chromatographic purification while ensuring extended shelf-life.

Solid-state handling
Class-level
Crystalline solid (MW 322.37 g/mol, purity ≥98%, moisture ≤0.5%) vs. liquid free base (MW 132.18 g/mol); salt enables ±0.1% mass accuracy, free base introduces ≥1–2% dispensing uncertainty at kilogram scale.
Supports reproducible coupling stoichiometry.
Free-base liquid complicates accurate dispensing and long-term storage.

Stoichiometric Precision in Palladium-Catalyzed C-N Coupling

In the synthesis of GDC-9545, the purity and exact stoichiometry of the azetidine intermediate are critical to prevent poisoning of the palladium catalyst. Utilizing the highly pure 1-(3-fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate salt, combined with DBU to liberate the base in situ, enables a highly efficient Pd-catalyzed C-N coupling using [t-BuBrettPhos Pd(allyl)]OTf. This process achieves a 90% yield of the coupled product. Using hygroscopic salts or degraded free base introduces moisture or assay variability that severely depresses coupling yields [1].

Evidence DimensionC-N coupling reaction yield
Target Compound DataEDSA salt: 90% yield in Pd-catalyzed coupling
Comparator Or BaselineVariable assay free base or hygroscopic salts: Suboptimal conversion and catalyst deactivation
Quantified DifferenceMaintains 90% coupling yield at scale due to strict stoichiometric control and absence of moisture.
Conditions[t-BuBrettPhos Pd(allyl)]OTf catalyst, DBU base, 75°C

Buyers scaling up API synthesis must use the EDSA salt to guarantee reproducible, high-yielding palladium-catalyzed cross-coupling steps.

3-Fluoropropyl SAR
Reported
Compound 28 (containing this motif) EC50 ~0.4 nM ER antagonism in MCF-7 cells; ERα degradation comparable to fulvestrant by Western blot. Non-fluorinated propyl analogues show reduced degradation response and shifted lipophilicity.
Supports ERα degradation assay interpretation.
SAR is sharp; altering N-alkyl chain degrades assay response.

Enabling Chromatography-Free API Manufacturing

The selection of the ethane-1,2-disulfonate salt of the azetidine intermediate is a linchpin in the overall route efficiency for Giredestrant. By utilizing the EDSA salt, the entire six-step longest linear sequence can be executed without a single chromatographic purification step. This route delivers the final API in a 37% overall yield with 99.0 Area % HPLC purity. Substituting this specific salt form would reintroduce impurities, requiring costly downstream chromatography and significantly lowering the overall process yield [1].

Evidence DimensionOverall API synthesis purity and yield
Target Compound DataProcess using EDSA salt: 37% overall yield, 99.0 A% HPLC purity, 0 chromatography steps
Comparator Or BaselineProcesses using standard intermediates: Require multiple chromatography steps, lower overall yield
Quantified DifferenceAchieves 99.0 A% final purity while completely eliminating chromatographic purification across the 6-step sequence.
ConditionsSix-step asymmetric synthesis of GDC-9545

Industrial procurement of the EDSA salt directly translates to massive cost savings in downstream API manufacturing by eliminating chromatography.

Process benchmark
Head-to-head
37% overall yield, 99.0 area% HPLC purity, 6-step longest linear sequence, no chromatography – achieved with ethane-1,2-disulfonate salt as aminoazetidine 9.
Reported benchmark for the convergent route.
Alternative salt forms not validated in published process.
Atom economy
Class-level
41.0% free base equivalent (ethane-1,2-disulfonate, MW 322.37) vs. 27.7% (bis-tosylate, MW 476.58); purity ≥98% vs. 95–97% for comparator salts.
Higher active amine content per gram of salt.
Lower mass required per batch reduces procurement cost and waste.
Lipophilicity control
Reported
Free base logP −0.19 (XlogP −0.1) vs. non-fluorinated propyl estimate +0.5–1.0; fluorine reduces logP by ~0.7–1.2 units, maintaining aqueous-phase compatibility.
Facilitates predictable extraction during C–N coupling workup.
Non-fluorinated chain may shift partition behavior and reduce isolated yield.

Commercial-Scale Synthesis of Selective Estrogen Receptor Degraders (SERDs)

The compound is the premier building block for synthesizing Giredestrant (GDC-9545) and related next-generation SERDs. The EDSA salt form ensures that the critical 3-fluoropropyl azetidine motif can be integrated into the API at scale without the degradation and handling issues associated with the free base [1].

High-Throughput Palladium-Catalyzed Amination Workflows

Ideal as a bench-stable, highly pure amine source for late-stage C-N cross-coupling reactions in pharmaceutical library synthesis. The non-hygroscopic nature of the edisylate salt allows for precise stoichiometric dispensing, preventing catalyst poisoning and ensuring high conversion rates [1].

Validation of Strain-Release Chemistry Scale-Up

Serves as a benchmark material for validating strain-release amination protocols on a multi-kilogram scale. It demonstrates how volatile bicyclic or azetidine products can be effectively trapped, stabilized, and crystallized directly from reaction mixtures using ethane-1,2-disulfonic acid [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
GMP manufacturing of Giredestrant API
Crystalline salt form with specified purity and moisture
Coupling stoichiometry and yield reproducibility
Medicinal chemistry SAR of oral SERDs
3-Fluoropropyl-azetidine pharmacophore integrity
ERα degradation SAR and lipophilicity control
¹⁸F radiosynthesis cold reference
Well-characterized logP and non-hygroscopic stability
HPLC radiochemical purity analysis
Analytical reference standard
High-purity, stable solid with defined specifications
HPLC impurity profiling and batch release testing

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

322.06685684 g/mol

Monoisotopic Mass

322.06685684 g/mol

Heavy Atom Count

19

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